Isopropyl 5-amino-2-fluorobenzoate
Overview
Description
Isopropyl 5-amino-2-fluorobenzoate is a synthetic compound with the molecular formula C10H12FNO2 and a molecular weight of 197.209 . It is used for research purposes.
Synthesis Analysis
The synthesis of Isopropyl 5-amino-2-fluorobenzoate involves suspending the compound (2.48 g, 12.6 mmol) in 60 ml absolute ethanol. Under nitrogen, 2-bromo-1-cyclopropylethanone is added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .Molecular Structure Analysis
The molecular structure of Isopropyl 5-amino-2-fluorobenzoate is represented by the formula C10H12FNO2 .Chemical Reactions Analysis
In a chemical reaction, Isopropyl 5-amino-2-fluorobenzoate (2.48 g, 12.6 mmol) was suspended in 60 ml absolute ethanol. With stirring under nitrogen, 2-bromo-1-cyclopropylethanone was added, followed by N-methylmorpholine (4.17 ml, 37.8 mmol) .Scientific Research Applications
- Field : Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Application : This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
- Field : Applied Biological Chemistry .
- Application : This research focuses on the enzymatic defluorination of fluorine-containing compounds, which are widely used in textiles and coatings for electronic, automotive, and outdoor products .
- Methods of Application : The defluorination of 2-fluorobenzoate initiates with substrate activation to yield 2-fluorobenzoyl-CoA, which is further converted to F-1,5-dienoyl-CoA isomers .
- Results or Outcomes : Two F-1,5-dienoyl-CoA isomers are hydrated to two different isomers including 6-F-6-OH-1-enoyl-CoA and 2-F-6-OH-1-enoyl-CoA .
Methyl 5-amino-2-fluorobenzoate
Enzymatic Defluorination of Fluorinated Compounds
- Field : Not specified .
- Application : This compound might be used in various areas of research, but the specific applications are not provided .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
- Field : Not specified .
- Application : This compound might be used in various areas of research, but the specific applications are not provided .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
Isopropyl 5-amino-2-fluorobenzoate
Methyl 5-amino-2-fluorobenzoate
- Field : Not specified .
- Application : This compound might be used in various areas of research, but the specific applications are not provided .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
- Field : Not specified .
- Application : This compound might be used in various areas of research, but the specific applications are not provided .
- Methods of Application : The specific methods of application or experimental procedures are not provided .
- Results or Outcomes : The results or outcomes obtained from the use of this compound are not specified .
Isopropyl 5-amino-2-fluorobenzoate
Methyl 5-amino-2-fluorobenzoate
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl 5-amino-2-fluorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIUEGRXBDIXIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 5-amino-2-fluorobenzoate |
Synthesis routes and methods
Procedure details
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